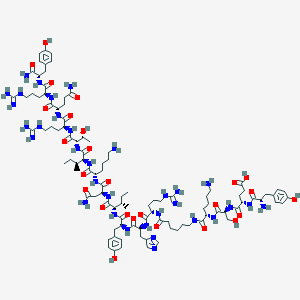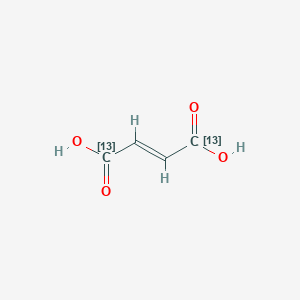
FuMaric Acid-1,4-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fumaric acid, a key intermediate in the Krebs cycle, has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of fumaric acid has been extensively analyzed, revealing specific bond lengths and angles that are crucial for its reactivity and interactions with other compounds .
Synthesis Analysis
The synthesis of fumaric acid derivatives and adducts has been explored through reactions with different nitrogenous bases. These reactions have led to the formation of salts and co-crystals, which have been characterized using a variety of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. The solid-state structures of these compounds were further elucidated using X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of fumaric acid has been studied using gas electron diffraction, which provided detailed information about the bond lengths and angles within the molecule. This analysis has shown that the geometry of the carboxyl group undergoes deformation upon crystallization, which includes changes in bond lengths and angles, indicating a level of flexibility in the molecular structure of fumaric acid .
Chemical Reactions Analysis
Fumaric acid has been used in reactions with superacidic systems, such as HF/SbF5 and HF/AsF5, leading to the formation of protonated fumaric acid species. These species have been characterized by vibrational spectroscopy and single-crystal X-ray structure analyses. The protonation of fumaric acid was found not to cause a notable change in the C=C bond length, which is an interesting aspect of its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fumaric acid and its derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The crystal structures of fumaric acid adducts are stabilized by various types of hydrogen bonds and π-π stacking interactions. Quantum chemical calculations using DFT methods have been employed to study these properties, and the results generally show good agreement with experimental data . The deformation energies associated with the crystallization of carboxylic groups in fumaric acid have also been estimated, providing insight into the energetic aspects of its physical properties .
科学的研究の応用
Metabolic Engineering for Fumaric Acid Production
Metabolic engineering strategies have been crucial in enhancing the production of fumaric acid. For instance, engineering Escherichia coli to overexpress phosphoenolpyruvate carboxylase and modifying the glyoxylate shunt pathway have resulted in strains capable of producing fumaric acid more efficiently under aerobic conditions (Song et al., 2015). Similarly, Rhizopus oryzae has been genetically modified to increase fumaric acid yield by overexpressing endogenous pyruvate carboxylase and exogenous phosphoenolpyruvate carboxylase (Zhang et al., 2012).
Fermentation Processes
The use of various feedstocks, including food waste and dairy manure, has been investigated to produce fumaric acid through fermentation processes. Rhizopus arrhizus RH7-13 has shown promising results in producing fumaric acid from the liquid and solid fractions of food waste, highlighting the potential of using renewable bio-based chemicals to reduce raw material costs (Liu et al., 2016). Additionally, the co-production of fumaric acid and chitin from dairy manure using R. oryzae ATCC 20344 has been explored, presenting an efficient way to utilize nitrogen-rich lignocellulosic materials (Liao et al., 2008).
Biotechnological Production Insights
Biotechnological production of fumaric acid has seen advancements through the development of novel strains and optimization of fermentation conditions. The manipulation of central carbon metabolism in E. coli, for example, has demonstrated potential for decreasing by-products and improving fumaric acid production efficiency (Liu et al., 2018). Research also focuses on the solubility of fumaric acid and its salts, crucial for the crystallization and recovery process, highlighting the impact of different components like ethanol and glucose on solubility and recovery efficiency (Engel et al., 2013).
Safety And Hazards
Fumaric Acid-1,4-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite . In case of contact, rinse immediately with plenty of water .
特性
IUPAC Name |
(E)-(1,4-13C2)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-ZWWDXPBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[13C](=O)O)\[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FuMaric Acid-1,4-13C2 | |
CAS RN |
96503-56-9 |
Source


|
| Record name | 96503-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


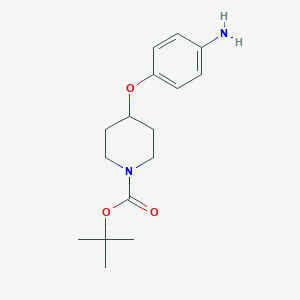

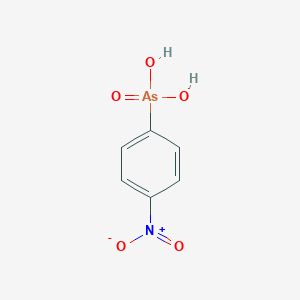



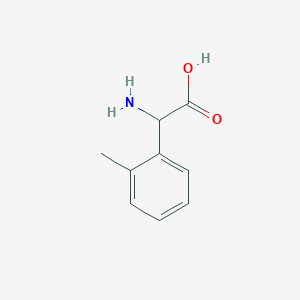
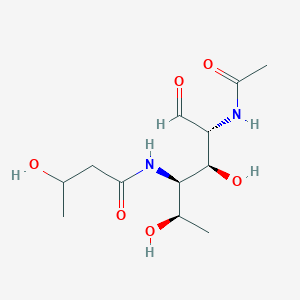
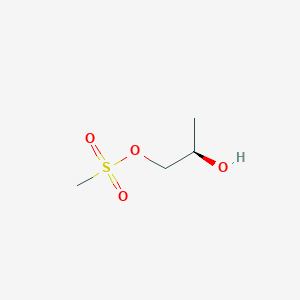
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)


